molecular formula C51H73N11O11S2 B599448 beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH CAS No. 110567-67-4

beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH

Cat. No. B599448
M. Wt: 1080.331
InChI Key: JBOMCPGWRIRNEX-RYGIWOHNSA-N
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Description

Beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH is a chemical compound with the CAS number 90332-81-3 . It has a molecular formula of C51H74N12O10S2 and a molecular weight of 1079.34 . This compound is also known by several synonyms, including [1-MERCAPTOCYCLOHEXYL]ACETYL-TYR [O-ETHYL]-PHE-VAL-ASN-CYS-PRO-ARG-NH2 .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 405, an XLogP3 value of 1.1, and a complexity of 2010 . It has 10 hydrogen bond donors, 13 hydrogen bond acceptors, and 17 rotatable bonds . The compound is solid in appearance and should be stored at -20°C .

Safety And Hazards

This compound is classified as harmful if inhaled (H332) according to the GHS classification . Safety instructions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), only using outdoors or in a well-ventilated area (P271), and calling a POISON CENTER or doctor/physician if you feel unwell (P312) .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H73N11O11S2/c1-4-73-33-19-17-32(18-20-33)26-35-43(65)58-36(25-31-13-7-5-8-14-31)45(67)61-42(30(2)3)47(69)59-37(27-40(52)63)44(66)60-38(29-74-75-51(28-41(64)56-35)21-9-6-10-22-51)48(70)62-24-12-16-39(62)46(68)57-34(49(71)72)15-11-23-55-50(53)54/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,63)(H,56,64)(H,57,68)(H,58,65)(H,59,69)(H,60,66)(H,61,67)(H,71,72)(H4,53,54,55)/t34-,35-,36-,37-,38-,39-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOMCPGWRIRNEX-RYGIWOHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)O)CC(=O)N)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC(=O)N)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H73N11O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1080.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH

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